molecular formula C16H12BrNO3S B11640898 (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11640898
M. Wt: 378.2 g/mol
InChI Key: IFZXUYAKRBHVGK-ZSOIEALJSA-N
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Description

The compound (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule. It features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs. The presence of a furan ring and a brominated phenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4-methylbenzaldehyde, furan-2-carbaldehyde, and 3-methyl-1,3-thiazolidine-2,4-dione.

    Condensation Reaction: The key step involves a condensation reaction between 2-bromo-4-methylbenzaldehyde and furan-2-carbaldehyde to form the intermediate compound.

    Cyclization: The intermediate then undergoes cyclization with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially removing the bromine atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN).

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: De-brominated phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiazolidine-2,4-dione core.

    Antimicrobial Activity: Possible antimicrobial properties due to the presence of the brominated phenyl group.

Medicine

    Antidiabetic Agents: The thiazolidine-2,4-dione core is a known pharmacophore in antidiabetic drugs, suggesting potential use in diabetes treatment.

    Anti-inflammatory Agents: Potential anti-inflammatory properties due to its structural similarity to other known anti-inflammatory compounds.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Pharmaceuticals: Use in the development of new pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. The brominated phenyl group and furan ring may enhance binding affinity and selectivity towards these receptors, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidine-2,4-dione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older antidiabetic drug with a similar core structure.

Uniqueness

    Structural Complexity: The presence of both a furan ring and a brominated phenyl group makes this compound structurally unique compared to other thiazolidine-2,4-dione derivatives.

    Potential Activity: The additional functional groups may confer unique biological activities and improved pharmacokinetic properties.

Properties

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H12BrNO3S/c1-9-3-5-11(12(17)7-9)13-6-4-10(21-13)8-14-15(19)18(2)16(20)22-14/h3-8H,1-2H3/b14-8-

InChI Key

IFZXUYAKRBHVGK-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C)Br

Origin of Product

United States

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